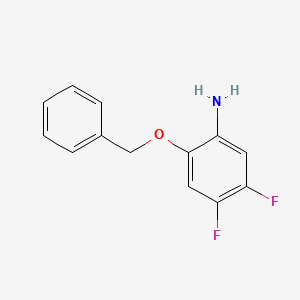

2-(Benzyloxy)-4,5-difluoroaniline

Overview

Description

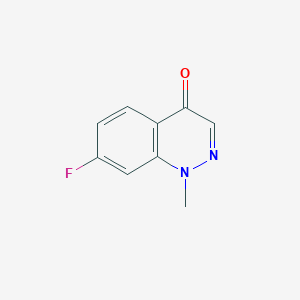

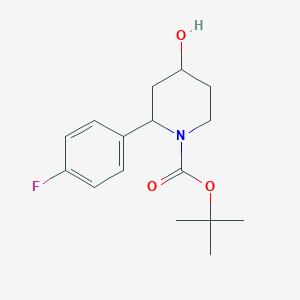

2-(Benzyloxy)-4,5-difluoroaniline, also known as benzyl 2,4,5-trifluoroaniline, is an organic compound with a wide range of applications in the field of chemistry. It is a colorless solid with a molecular formula of C9H9F3NO, and is used in the synthesis of various organic compounds and pharmaceuticals. It is also used as an intermediate in the production of dyes, resins, and other compounds.

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-4,5-difluoroaniline: is a valuable compound in the synthesis of benzyl ethers and esters. It serves as a reagent that facilitates the transfer of the benzyl group to other molecules under mild conditions . This is particularly useful in organic synthesis where protecting groups are required to shield functional groups during complex reactions. The compound’s ability to operate under neutral conditions makes it an indispensable tool for chemists working with sensitive substrates.

Pharmaceutical Intermediate

In the pharmaceutical industry, 2-(Benzyloxy)-4,5-difluoroaniline acts as an intermediate in the synthesis of various drugs . Its unique structure allows for the creation of compounds that can be further modified to produce active pharmaceutical ingredients (APIs). This versatility is crucial for the development of new medications and treatments.

Chemical Research

The compound is also used extensively in chemical research, particularly in studies involving electrophilic substitution reactions . Its reactivity with different electrophiles can be studied to understand reaction mechanisms and kinetics, which is fundamental for designing more efficient synthetic routes in organic chemistry.

Protective Group in Peptide Synthesis

2-(Benzyloxy)-4,5-difluoroaniline: is employed as a protective group in peptide synthesis . It protects the amino group during the coupling of amino acids, which is a critical step in the production of peptides. The protection ensures that the amino acids react in a controlled manner, leading to the desired sequence and structure of the peptide.

Synthesis of Multidentate Chelating Ligands

This compound is instrumental in the synthesis of multidentate chelating ligands . These ligands have applications in coordination chemistry where they form stable complexes with metal ions. Such complexes are important in catalysis, environmental remediation, and the development of contrast agents for medical imaging.

Material Science

In material science, 2-(Benzyloxy)-4,5-difluoroaniline can be used to modify the properties of polymers and create new materials with specific characteristics . Its incorporation into polymer chains can influence the thermal stability, rigidity, and solubility of the resulting material, which opens up possibilities for innovative applications in various industries.

properties

IUPAC Name |

4,5-difluoro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXKCMABTCBQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)